2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method allows for the construction of complex molecules in a single step by combining multiple reactants. The key reactants for this synthesis include aldehydes, malononitrile, and β-ketoesters. The reaction is often catalyzed by a base such as potassium carbonate (K₂CO₃) or an organocatalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: This compound also shows significant anticancer activity and inhibits tubulin polymerization.
2-amino-3-cyano-4H-chromenes: These compounds have been extensively studied for their pharmacological properties and serve as key intermediates in organic synthesis.
Uniqueness
What sets 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart is its unique structural framework, which allows for diverse chemical modifications and potential applications in various fields. Its ability to interact with multiple molecular targets also makes it a versatile compound for drug discovery and development.
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H25N3O4/c1-16-13-22-24(26(30)29(16)12-11-17-7-5-4-6-8-17)23(20(15-27)25(28)33-22)19-14-18(31-2)9-10-21(19)32-3/h4-10,13-14,23H,11-12,28H2,1-3H3 |
InChI Key |
OHPQQXNLMXWXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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